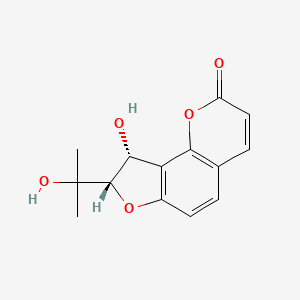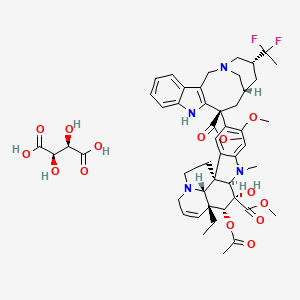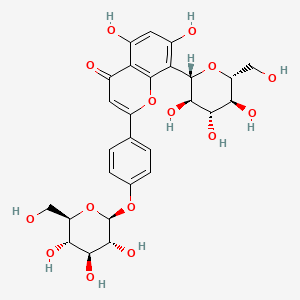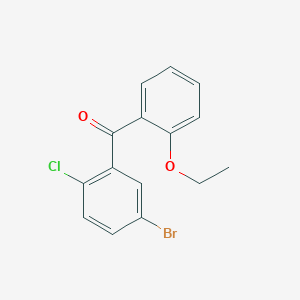
Dapagliflozin Impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapagliflozin Impurity 1 is related to Dapagliflozin, a medication sold under the brand name Farxiga, which is used along with diet and exercise to improve glycemic control in adults with type 2 diabetes . It’s part of the gliflozin class . The impurity is also known as 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .Molecular Structure Analysis
The molecular formula of Dapagliflozin Impurity 1 is C15H14ClIO, and its molecular weight is 372.6 . The structure of this impurity is related to the structure of Dapagliflozin, which is a sodium-glucose cotransporter 2 inhibitor .Chemical Reactions Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The degradation pathway of Dapagliflozin has been studied, and it was found that it can separate Dapagliflozin and three major hydrolytic degradation products .Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatographic Method for Dapagliflozin and Its Impurities : A study developed a new chromatographic method for separating and determining Dapagliflozin and its impurities in tablet dosage form. This method showed good precision, accuracy, linearity, specificity, sensitivity, and robustness for routine analysis of Dapagliflozin and its impurities in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).
Synthesis of Dapagliflozin Impurities : Another study focused on synthesizing two impurities of Dapagliflozin, including the impurity 1, for quality control purposes. The structures of these impurities were characterized using various analytical methods (Biao et al., 2016).
Cardiovascular Outcomes in Type 2 Diabetes : Research has been conducted on the cardiovascular safety profile of Dapagliflozin. Studies like the DECLARE–TIMI 58 Trial have explored the impact of Dapagliflozin on major adverse cardiovascular events in patients with type 2 diabetes, showing that it does not result in a higher or lower rate of such events compared to placebo (Declare–Timi Investigators, 2019).
Dapagliflozin Monotherapy in Type 2 Diabetes : A study investigating Dapagliflozin as a monotherapy for patients with type 2 diabetes found that it effectively lowered hyperglycemia with minimal hypoglycemia. This study highlights Dapagliflozin's unique insulin-independent mechanism of action, making it a valuable treatment option for type 2 diabetes (Ferrannini et al., 2010).
Dapagliflozin and Body Weight in Type 2 Diabetes : Research also indicates that Dapagliflozin can influence body weight and fat mass in patients with type 2 diabetes. It was found to reduce total body weight, predominantly by reducing fat mass, visceral adipose tissue, and subcutaneous adipose tissue (Bolinder et al., 2012).
Safety And Hazards
Dapagliflozin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The development of a novel gradient RP-HPLC method for the separation of Dapagliflozin and its process-related impurities has been reported . This method provides insight into the stability profile and degradation pathway of Dapagliflozin, and it could be useful for future research and development efforts .
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJBBCGIIGJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin Impurity 1 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
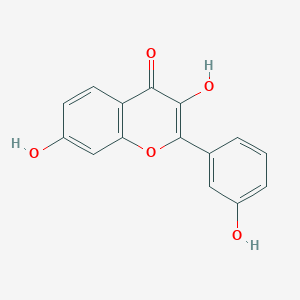
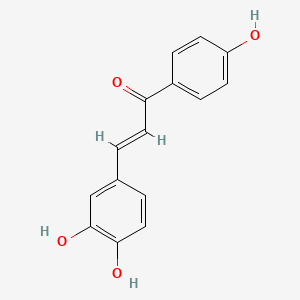


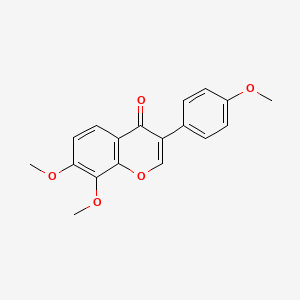
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

